N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a brominated methoxyphenyl group, and a propanamide moiety
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Amidation: The final step involves the coupling of the brominated methoxyphenyl thiazole with propanoyl chloride in the presence of a base such as triethylamine to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Substitution Reactions: Amino or thiol-substituted derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antimicrobial and anticancer activities.
Material Science: Thiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Research: The compound is used as a probe to study the interactions between thiazole derivatives and biological targets, providing insights into their mechanism of action.
Comparison with Similar Compounds
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide can be compared with other thiazole derivatives to highlight its uniqueness:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific biological targets.
Benzamide, N-(4-methoxyphenyl)-3-bromo-: Another similar compound with a different substitution pattern on the phenyl ring, which affects its reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-12(17)16-13-15-10(7-19-13)8-4-5-11(18-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTMJDDDFHMEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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